Ethyl 2-(pyrrolidin-1-ylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate;hydrochloride
Overview
Description
Ethyl 2-(1-pyrrolidinylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate hydrochloride is a complex organic compound belonging to the class of imidazo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-a]isoquinoline core, which is a fused bicyclic system, and a pyrrolidinylmethyl group attached to it. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyrrolidin-1-ylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of 2-arylimidazoles with α-diazoketoesters under Cp*RhIII-catalyzed [4+2] annulation conditions . This method allows precise control over the structural and substituted diversity at the 5- or 6-position of the imidazo[2,1-a]isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-pyrrolidinylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinylmethyl group or the imidazo[2,1-a]isoquinoline core.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using molecular oxygen or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to various functionalized derivatives with different biological activities.
Scientific Research Applications
Ethyl 2-(1-pyrrolidinylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(pyrrolidin-1-ylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may act as a receptor antagonist by competing with endogenous ligands for receptor binding, leading to the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry and material science.
Imidazo[1,2-a]quinoxaline: Exhibits significant biological activities, including anticancer and neuroprotective effects.
Indole Derivatives: Possess antiviral, antibacterial, and anticancer properties.
Uniqueness
Ethyl 2-(1-pyrrolidinylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate hydrochloride is unique due to its specific structural features, such as the pyrrolidinylmethyl group and the imidazo[2,1-a]isoquinoline core
Properties
IUPAC Name |
ethyl 2-(pyrrolidin-1-ylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2.ClH/c1-2-24-19(23)17-16(13-21-10-5-6-11-21)20-18-15-8-4-3-7-14(15)9-12-22(17)18;/h3-4,7-9,12H,2,5-6,10-11,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOTYXJBPDGKLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)CN4CCCC4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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